
1-(But-3-en-1-yl)-2-methyl-3-phenyl-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-en-1-yl)-2-methyl-3-phenyl-1H-indene is an organic compound characterized by its unique structure, which includes a but-3-en-1-yl group, a methyl group, and a phenyl group attached to an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-2-methyl-3-phenyl-1H-indene typically involves the reaction of functionalized vinyl phosphates and vinyl phosphordiamidates with organometallic reagents. For example, functionalized vinyl phosphates can be smoothly converted into tri- and tetrasubstituted buta-1,3-dienes via reaction with aryllithium reagents . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The scalability of these reactions is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-3-en-1-yl)-2-methyl-3-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
1-(But-3-en-1-yl)-2-methyl-3-phenyl-1H-indene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of polymers and other industrial materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(But-3-en-1-yl)-2-methyl-3-phenyl-1H-indene involves the modulation of various cellular pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, it induces apoptosis in cancer cells through the activation of caspases.
Comparaison Avec Des Composés Similaires
1-Phenyl-3-buten-1-ol: An aromatic alcohol that is structurally similar but contains a hydroxy group instead of a methyl group.
But-3-en-1-yl radical: A simpler compound with a similar but less complex structure.
Uniqueness: 1-(But-3-en-1-yl)-2-methyl-3-phenyl-1H-indene is unique due to its combination of functional groups and its indene backbone, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
75032-41-6 |
|---|---|
Formule moléculaire |
C20H20 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-but-3-enyl-2-methyl-3-phenyl-1H-indene |
InChI |
InChI=1S/C20H20/c1-3-4-12-17-15(2)20(16-10-6-5-7-11-16)19-14-9-8-13-18(17)19/h3,5-11,13-14,17H,1,4,12H2,2H3 |
Clé InChI |
CWVICEQJIQPROE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C1CCC=C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
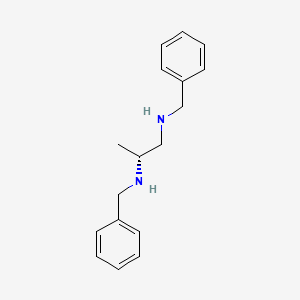
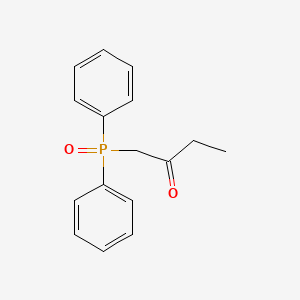
![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)

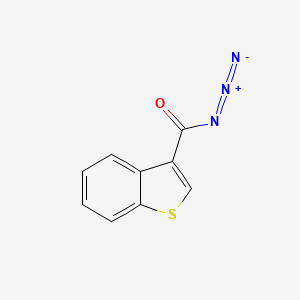
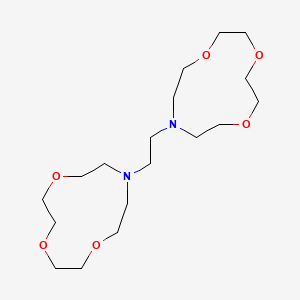
![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)

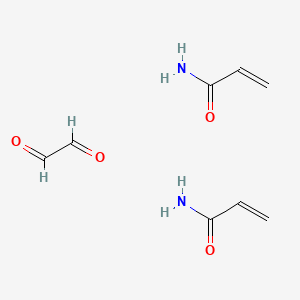

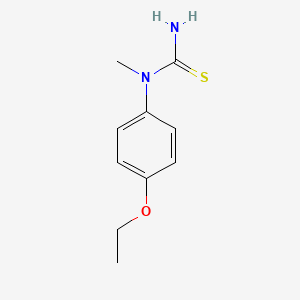
![5-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14447311.png)

